molecular formula C15H27BN4O3 B13872587 N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B13872587
M. Wt: 322.21 g/mol
InChI Key: VNNHABRSZWDJEH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a pyrazole ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst.

    Attachment of the Dimethylaminoethyl Group: The final step involves the reaction of the intermediate compound with N,N-dimethylethylenediamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its dimethylamino group.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide involves its interaction with molecular targets through its functional groups:

    Dimethylamino Group: This group can interact with biological receptors or enzymes, potentially modulating their activity.

    Pyrazole Ring: The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity.

    Dioxaborolane Moiety: This group can form reversible covalent bonds with diols or other nucleophiles, making it useful in bioconjugation and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of the dioxaborolane moiety, in particular, sets it apart from other similar compounds, enabling its use in bioconjugation and materials science.

Properties

Molecular Formula

C15H27BN4O3

Molecular Weight

322.21 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C15H27BN4O3/c1-14(2)15(3,4)23-16(22-14)12-9-18-20(10-12)11-13(21)17-7-8-19(5)6/h9-10H,7-8,11H2,1-6H3,(H,17,21)

InChI Key

VNNHABRSZWDJEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NCCN(C)C

Origin of Product

United States

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